Dihydrolinalool

Description

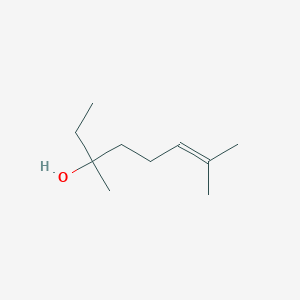

Structure

3D Structure

Propriétés

IUPAC Name |

3,7-dimethyloct-6-en-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20O/c1-5-10(4,11)8-6-7-9(2)3/h7,11H,5-6,8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRTBBCBDKSRRCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(CCC=C(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1044809 | |

| Record name | 3,7-Dimethyloct-6-en-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1044809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | 6-Octen-3-ol, 3,7-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

18479-51-1 | |

| Record name | Dihydrolinalool | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18479-51-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,7-Dimethyloct-6-en-3-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018479511 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Octen-3-ol, 3,7-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3,7-Dimethyloct-6-en-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1044809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,7-dimethyloct-6-en-3-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.494 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,7-DIMETHYLOCT-6-EN-3-OL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VW0O7I863L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Enigmatic Presence of Dihydrolinalool in Aromatic Botanicals: A Technical Guide

For Immediate Release

This technical guide delves into the natural occurrence of dihydrolinalool, a significant aromatic compound, within a variety of essential oils. Tailored for researchers, scientists, and professionals in the field of drug development, this document provides a comprehensive overview of its prevalence, analytical methodologies for its quantification, and its biosynthetic origins.

Introduction

This compound (3,7-Dimethyl-6-octen-3-ol) is a naturally occurring acyclic monoterpenoid alcohol. While its isomer, linalool, is a well-documented and abundant component of many essential oils, the presence and concentration of this compound are less extensively reported, yet it contributes significantly to the aromatic profile of various plant extracts. This guide aims to consolidate the available quantitative data, present detailed experimental protocols for its analysis, and visualize its biosynthetic pathway.

Natural Occurrence of this compound in Essential Oils

This compound has been identified in a range of essential oils, though its concentration can vary significantly depending on the plant species, geographical origin, and extraction method. The following table summarizes the quantitative data available from gas chromatography-mass spectrometry (GC-MS) analyses of various essential oils.

| Essential Oil | Plant Species | Plant Part | This compound Concentration (% w/w) | Reference |

| Sweet Orange | Citrus sinensis | Peel | 0.55 - 0.83 | [1] |

| Lavender | Lavandula angustifolia | Flowers | Present, but not consistently quantified | [2][3][4][5] |

| Amomum subulatum | Amomum subulatum | Fruit | 0.59 | |

| Eucalyptus globulus | Eucalyptus globulus | Leaves | 0.10 |

Note: The concentration of this compound in many essential oils is often low and may not always be reported in routine analyses. The data presented here is based on available scientific literature and may not be exhaustive.

Experimental Protocols

The accurate quantification of this compound in essential oils relies on meticulous extraction and analytical procedures. The following protocols provide a detailed methodology for the determination of this compound content.

Extraction of Essential Oils by Steam Distillation

Steam distillation is the most common method for extracting essential oils from plant material.

a. Apparatus:

-

Steam generator

-

Distillation flask (still)

-

Condenser

-

Collection vessel (Florentine flask or separatory funnel)

-

Heating mantle or steam source

b. Procedure:

-

Preparation of Plant Material: The plant material (e.g., flowers, leaves, peels) is harvested and, if necessary, comminuted to increase the surface area for efficient oil extraction.

-

Charging the Still: The prepared plant material is placed into the distillation flask.

-

Steam Generation and Injection: Steam is generated in a separate boiler and passed through the plant material. The temperature is maintained between 100°C and 120°C.

-

Volatilization: The steam ruptures the oil-containing glands in the plant material, releasing the volatile essential oil components, including this compound.

-

Condensation: The mixture of steam and essential oil vapor is passed through a condenser, which cools the vapor and converts it back into a liquid state.

-

Separation: The condensed liquid, a mixture of essential oil and water (hydrosol), is collected in a Florentine flask or a separatory funnel. Due to their immiscibility and density difference, the essential oil will form a separate layer from the water and can be collected.

-

Drying: The collected essential oil is dried over anhydrous sodium sulfate to remove any residual water.

Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the gold standard for the qualitative and quantitative analysis of volatile compounds in essential oils.

a. Instrumentation:

-

Gas chromatograph (GC) equipped with a flame ionization detector (FID) and a mass spectrometer (MS).

-

Capillary column (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

b. Reagents and Standards:

-

High-purity helium or hydrogen as the carrier gas.

-

This compound analytical standard.

-

Internal standard (e.g., n-alkane solution).

-

Organic solvent (e.g., hexane or ethanol) for sample dilution.

c. GC-MS Conditions:

-

Injector Temperature: 250°C

-

Oven Temperature Program:

-

Initial temperature: 60°C, hold for 2 minutes.

-

Ramp to 180°C at a rate of 4°C/minute.

-

Ramp to 280°C at a rate of 10°C/minute, hold for 5 minutes.

-

-

Carrier Gas Flow Rate: 1.0 mL/minute.

-

MS Transfer Line Temperature: 280°C.

-

Ion Source Temperature: 230°C.

-

Electron Ionization (EI) Energy: 70 eV.

-

Mass Range: 40-400 amu.

d. Sample Preparation and Analysis:

-

Sample Dilution: A known weight of the essential oil is diluted in a suitable organic solvent.

-

Internal Standard: A known concentration of an internal standard is added to the diluted sample.

-

Injection: 1 µL of the prepared sample is injected into the GC-MS system.

-

Data Acquisition: The chromatogram and mass spectra are recorded.

e. Quantification:

-

Identification: The this compound peak is identified by comparing its retention time and mass spectrum with that of the analytical standard.

-

Calibration Curve: A calibration curve is generated by injecting known concentrations of the this compound standard.

-

Calculation: The concentration of this compound in the essential oil sample is calculated based on the peak area ratio of this compound to the internal standard and the calibration curve.

Visualizations

Biosynthetic Pathway of this compound

This compound is biosynthetically derived from the monoterpene myrcene. The following diagram illustrates the proposed enzymatic conversion.

Caption: Proposed enzymatic hydration of myrcene to form this compound.

Experimental Workflow for this compound Analysis

The following diagram outlines the key steps in the extraction and quantification of this compound from plant material.

Caption: Workflow for this compound extraction and GC-MS quantification.

Conclusion

This technical guide provides a foundational understanding of the natural occurrence of this compound in essential oils. While the available quantitative data is limited, the provided experimental protocols offer a robust framework for researchers to accurately determine its concentration. The visualization of the biosynthetic pathway and experimental workflow serves to clarify the processes involved in its formation and analysis. Further research is warranted to expand the quantitative database of this compound across a broader spectrum of aromatic plants, which will be invaluable for the flavor, fragrance, and pharmaceutical industries.

References

- 1. Citrus sinensis Essential Oils an Innovative Antioxidant and Antipathogenic Dual Strategy in Food Preservation against Spoliage Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quantitative Analysis of Lavender (Lavandula angustifolia) Essential Oil Using Multiblock Data from Infrared Spectroscopy [scirp.org]

- 3. Chemical Composition of the Essential Oil of the New Cultivars of Lavandula angustifolia Mill. Bred in Ukraine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

The Microbial Synthesis of Dihydrolinalool from Myrcene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the biosynthesis of dihydrolinalool from β-myrcene, a process of significant interest for the flavor, fragrance, and pharmaceutical industries. This compound (3,7-dimethyl-6-octen-3-ol), a valuable monoterpenoid alcohol, can be produced through the biotransformation of the readily available monoterpene myrcene, offering a greener alternative to chemical synthesis. This document details the microbial catalysts, biotransformation pathways, quantitative yields, and experimental methodologies involved in this conversion.

Core Concepts in Myrcene Biotransformation

The conversion of myrcene, a simple acyclic monoterpene, into more functionalized and commercially valuable compounds like this compound is primarily achieved through microbial biocatalysis.[1] Whole-cell biotransformations utilizing specific strains of bacteria, particularly from the Pseudomonas genus, have proven effective in this regard.[2][3] These microorganisms possess enzymatic machinery capable of hydrating and reducing the double bonds within the myrcene structure to yield a variety of oxygenated monoterpenoids.[2] The product profile is highly dependent on the microbial strain and the bioprocess conditions, such as incubation time.[1]

Microbial Production of this compound

Several bacterial species have been identified as capable of converting myrcene to this compound and other related compounds. The most prominent among these are Pseudomonas aeruginosa and Pseudomonas putida.

Pseudomonas aeruginosa

Studies utilizing Pseudomonas aeruginosa (specifically strain PTCC 1074) have demonstrated its capability to produce this compound from myrcene. The biotransformation is time-sensitive, with shorter incubation periods favoring the production of this compound. As the incubation time extends, the product profile shifts towards other compounds like α-terpineol and 2,6-dimethyloctane.

Pseudomonas putida

Pseudomonas putida is another key microorganism employed in the biotransformation of myrcene. Similar to P. aeruginosa, the incubation time plays a critical role in determining the major product. A shorter incubation of 30 hours with P. putida has been shown to yield a high percentage of this compound. Longer incubation times lead to the formation of other compounds such as cis-ocimene-8-oxo, linalool, and cis-β-dihydroterpineol.

Quantitative Data on this compound Synthesis

The following tables summarize the quantitative data from key studies on the biotransformation of myrcene to this compound and other major products.

Table 1: Biotransformation of Myrcene by Pseudomonas aeruginosa

| Incubation Time | Major Product(s) | Yield (%) | Reference(s) |

| 1.5 days (36 hours) | This compound | 79.5% | |

| 2,6-Dimethyloctane | 9.3% | ||

| 3 days (72 hours) | 2,6-Dimethyloctane | 90.0% | |

| α-Terpineol | 7.7% |

Table 2: Biotransformation of Myrcene by Pseudomonas putida

| Incubation Time | Major Product(s) | Yield (%) | Reference(s) |

| 30 hours | This compound | 60% | |

| cis-β-Dihydroterpineol | 25% | ||

| 72 hours | cis-Ocimene-8-oxo | 62% | |

| 120 hours | cis-β-Dihydroterpineol | 67% | |

| Linalool | 26% |

Proposed Biosynthesis Pathway

While the exact enzymatic steps for the conversion of myrcene to this compound in Pseudomonas are not fully elucidated in the reviewed literature, a putative pathway can be proposed based on the observed products and known microbial metabolic reactions. The transformation likely involves an initial hydration or epoxidation of one of the double bonds in myrcene, followed by reduction steps. One proposed mechanism involves the reduction of a C=C bond and the formation of an epoxy intermediate, which is then opened to produce this compound.

Caption: Putative biosynthetic pathway of this compound from myrcene.

Experimental Protocols

The following sections detail the generalized methodologies for the key experiments involved in the microbial transformation of myrcene to this compound, based on the cited literature.

Microbial Culture and Biotransformation

A standardized protocol for the whole-cell biotransformation of myrcene is outlined below.

-

Microorganism and Culture Preparation:

-

A pure culture of the selected microorganism (e.g., Pseudomonas aeruginosa PTCC 1074) is obtained.

-

The bacteria are cultured in a suitable liquid medium (e.g., nutrient broth) at an optimal temperature (e.g., 30°C) with shaking for a period to achieve a high cell density, typically until the late exponential growth phase (e.g., 3 days).

-

-

Biotransformation Reaction:

-

The microbial cells are harvested by centrifugation and washed with a sterile saline solution.

-

The cell pellet is resuspended in a fresh sterile medium or buffer.

-

Myrcene, the substrate, is added to the cell suspension in a sterile flask. The concentration of myrcene needs to be optimized to avoid toxicity to the cells.

-

The reaction mixture is incubated at a controlled temperature (e.g., 30°C) with agitation for a specific duration (e.g., 1.5 to 3 days).

-

-

Product Extraction:

-

After the incubation period, the culture broth is subjected to solvent extraction to recover the biotransformed products.

-

A water-immiscible organic solvent, such as diethyl ether, is added to the broth, and the mixture is vigorously shaken.

-

The organic layer containing the products is separated from the aqueous layer. This extraction process is typically repeated multiple times (e.g., three times) to ensure complete recovery.

-

The combined organic extracts are then dried over an anhydrous salt (e.g., sodium sulfate) and concentrated under reduced pressure.

-

Product Identification and Quantification

The extracted products are identified and quantified using a combination of analytical techniques.

-

Gas Chromatography (GC):

-

The concentrated extract is analyzed by gas chromatography to separate the different components of the mixture.

-

The retention times of the peaks are compared with those of authentic standards to tentatively identify the compounds.

-

-

Gas Chromatography-Mass Spectrometry (GC-MS):

-

For definitive identification, the separated components from the GC are introduced into a mass spectrometer.

-

The mass spectrum of each component, which shows its fragmentation pattern, is compared with libraries of known spectra (e.g., NIST) and with the spectra of authentic standards.

-

-

Fourier-Transform Infrared Spectroscopy (FT-IR):

-

FT-IR analysis is used to identify the functional groups present in the products. For instance, the presence of a hydroxyl (-OH) group in this compound would result in a characteristic broad peak in the IR spectrum (around 3400 cm⁻¹).

-

-

Ultraviolet (UV) Analysis:

-

UV spectroscopy can also be employed for the characterization of the products.

-

Caption: Experimental workflow for this compound production.

Concluding Remarks

The biosynthesis of this compound from myrcene using microbial systems, particularly Pseudomonas species, represents a promising avenue for the sustainable production of this valuable fragrance and flavor compound. The process is characterized by high product yields under specific, controlled conditions. Further research focusing on the elucidation of the complete enzymatic pathway and the genetic engineering of microbial strains could lead to enhanced production efficiency and selectivity. The detailed experimental protocols and quantitative data presented in this guide serve as a foundational resource for researchers and professionals in the field of biotechnology and drug development, facilitating further advancements in the microbial synthesis of valuable terpenoids.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of Dihydrolinalool

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the available ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for dihydrolinalool (3,7-dimethyloct-6-en-3-ol). Due to the limited availability of complete, experimentally verified public data, this guide synthesizes information from predictive models and data from structurally related compounds to offer a comprehensive analytical perspective. It also includes a detailed experimental protocol for acquiring NMR data for monoterpenoids and a visualization of the biosynthetic pathway of this compound.

Introduction to this compound

This compound is an acyclic monoterpenoid alcohol with a characteristic floral, citrusy aroma. It is used as a fragrance ingredient in a variety of consumer products. The structural elucidation and quality control of this compound heavily rely on spectroscopic techniques, primarily ¹H and ¹³C NMR spectroscopy, which provide detailed information about its molecular structure and purity.

¹H and ¹³C NMR Spectral Data

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Atom No. | Predicted ¹H Chemical Shift (ppm) | Multiplicity |

| 1 | 0.92 | t |

| 2 | 1.45 | q |

| 4 | 1.15 | s |

| 5 | 1.55 | m |

| 6 | 2.00 | m |

| 7 | 5.10 | t |

| 8 | 1.68 | s |

| 9 | 1.60 | s |

| 10 (OH) | ~1.5-2.0 | br s |

Note: Predicted data is generated by computational algorithms and may differ from experimental values. The chemical shift of the hydroxyl proton (OH) is highly dependent on solvent and concentration.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Atom No. | Predicted ¹³C Chemical Shift (ppm) |

| 1 | 8.0 |

| 2 | 32.0 |

| 3 | 73.0 |

| 4 | 28.0 |

| 5 | 42.0 |

| 6 | 23.0 |

| 7 | 125.0 |

| 8 | 131.0 |

| 9 | 25.7 |

| 10 | 17.6 |

Note: This data is based on computational predictions.

Table 3: Experimental ¹H and ¹³C NMR Chemical Shifts for Tetrahydrolinalool (for comparison)

| Atom No. | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| 1 | 0.89 (t) | 7.9 |

| 2 | 1.41 (m) | 35.6 |

| 3 | - | 72.8 |

| 4 | 1.11 (s) | 26.1 |

| 5 | 1.38 (m) | 44.0 |

| 6 | 1.15 (m) | 20.0 |

| 7 | 1.50 (m) | 39.4 |

| 8 | 0.87 (d) | 22.6 |

| 9 | 0.87 (d) | 22.6 |

| 10 | 1.25 (br s) | - |

Source: Spectral Database for Organic Compounds (SDBS). This data is for the saturated analog and is provided for comparative purposes.

Experimental Protocols for NMR Analysis of this compound

The following is a detailed protocol for the acquisition of high-quality 1D and 2D NMR spectra of this compound, based on standard practices for monoterpenoids.

3.1. Sample Preparation

-

Sample Purity: Ensure the this compound sample is of high purity. If necessary, purify the compound using column chromatography or distillation.

-

Solvent Selection: Choose a deuterated solvent that will not obscure key signals. Deuterated chloroform (CDCl₃) is a common choice for non-polar to moderately polar compounds like this compound.

-

Concentration: Prepare a solution of approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated solvent.

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ 0.00 ppm for both ¹H and ¹³C).

-

Sample Filtration: Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube to remove any particulate matter.

3.2. NMR Spectrometer Setup and Data Acquisition

The following parameters are suggested for a 400 MHz or 500 MHz NMR spectrometer.

3.2.1. ¹H NMR Spectroscopy

-

Pulse Sequence: Standard single-pulse sequence (e.g., 'zg30' on Bruker instruments).

-

Spectral Width (SW): 12-15 ppm, centered around 5-6 ppm.

-

Acquisition Time (AQ): 3-4 seconds.

-

Relaxation Delay (D1): 2-5 seconds. A longer delay is necessary for accurate integration.

-

Number of Scans (NS): 8-16, depending on the sample concentration.

-

Temperature: 298 K (25 °C).

3.2.2. ¹³C NMR Spectroscopy

-

Pulse Sequence: Proton-decoupled single-pulse sequence (e.g., 'zgpg30' on Bruker instruments).

-

Spectral Width (SW): 200-220 ppm, centered around 100 ppm.

-

Acquisition Time (AQ): 1-2 seconds.

-

Relaxation Delay (D1): 2-5 seconds.

-

Number of Scans (NS): 1024 or more, as ¹³C has a low natural abundance.

3.2.3. 2D NMR Experiments (for structural confirmation)

-

COSY (Correlation Spectroscopy): To identify ¹H-¹H spin-spin coupling networks.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between ¹H and ¹³C atoms, which is crucial for assigning quaternary carbons and piecing together the carbon skeleton.

Biosynthesis of this compound from Myrcene

This compound can be synthesized through the biotransformation of myrcene, a common monoterpene, by certain microorganisms such as Pseudomonas aeruginosa.[2] The pathway involves an initial epoxidation of the myrcene backbone, followed by a reductive opening of the epoxide ring.

Caption: Biosynthetic pathway of this compound from Myrcene.

Logical Workflow for NMR Data Analysis

The structural elucidation of this compound using NMR data follows a logical progression, starting from simple 1D spectra and moving to more complex 2D correlation experiments.

Caption: Logical workflow for NMR-based structure elucidation.

Conclusion

References

Unraveling the Fragmentation Fingerprint: A Technical Guide to the Mass Spectrometry of Dihydrolinalool

For Immediate Release

This technical guide provides an in-depth analysis of the electron ionization mass spectrometry (EI-MS) fragmentation pattern of dihydrolinalool (3,7-dimethyloct-6-en-3-ol). Tailored for researchers, scientists, and professionals in drug development and analytical chemistry, this document details the characteristic fragmentation pathways, presents quantitative data for key fragments, and outlines a comprehensive experimental protocol for its analysis.

Core Fragmentation Data

The mass spectrum of this compound is characterized by a series of distinct fragment ions that provide a unique fingerprint for its identification. While the molecular ion peak (m/z 156) is often of low abundance or absent, as is common for tertiary alcohols, the spectrum is dominated by fragments resulting from specific cleavage events.[1][2] The quantitative data for the most significant ions are summarized in the table below, compiled from the National Institute of Standards and Technology (NIST) Mass Spectrometry Data Center.[1][3]

| m/z | Relative Intensity (%) | Proposed Fragment Identity |

| 109 | 99.9 | [C₈H₁₃]⁺ |

| 73 | 66.3 | [C₄H₉O]⁺ |

| 69 | 68.4 | [C₅H₉]⁺ |

| 43 | 46.6 | [C₃H₇]⁺ |

| 41 | 51.0 | [C₃H₅]⁺ |

Table 1: Prominent fragment ions and their relative intensities in the electron ionization mass spectrum of this compound. Data sourced from the NIST Mass Spectrometry Data Center.[1]

Elucidation of the Fragmentation Pathway

The fragmentation of this compound under electron ionization follows established principles for tertiary and allylic alcohols. The process is initiated by the removal of an electron to form a molecular ion [M]⁺•. Subsequent fragmentation occurs through several key pathways:

-

Alpha-Cleavage: As a tertiary alcohol, this compound readily undergoes alpha-cleavage, which is the cleavage of a carbon-carbon bond adjacent to the carbon bearing the hydroxyl group. The loss of a propyl radical ([C₃H₇]•) results in the formation of a stable oxonium ion at m/z 73 . This is a characteristic fragmentation for tertiary alcohols.

-

Dehydration and Subsequent Fragmentation: The molecular ion can undergo dehydration, losing a molecule of water (18 Da), to form an alkene radical cation at m/z 138. This ion can then undergo further fragmentation. A prominent pathway is the loss of a methyl group ([CH₃]•) to yield a fragment at m/z 123 , followed by the loss of an ethylene molecule (C₂H₄) to produce the base peak at m/z 109 . Another fragmentation route from the dehydrated ion involves the loss of a propyl radical to form a fragment at m/z 95 .

-

Allylic Cleavage: The presence of a double bond in the molecule allows for allylic cleavage. Cleavage of the C4-C5 bond can lead to the formation of the resonance-stabilized allylic cation at m/z 69 .

-

Formation of Smaller Fragments: The peak at m/z 43 corresponds to the isopropyl cation ([C₃H₇]⁺), a common and stable carbocation. The fragment at m/z 41 is likely the allyl cation ([C₃H₅]⁺).

The logical relationship of these fragmentation events is depicted in the following diagram:

Caption: Proposed EI-MS fragmentation pathway of this compound.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

The following protocol outlines a standard procedure for the analysis of this compound using GC-MS.

1. Sample Preparation:

-

Prepare a stock solution of this compound in a volatile organic solvent such as hexane or dichloromethane at a concentration of 1 mg/mL.

-

Prepare a series of dilutions from the stock solution to create calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

-

For unknown samples, perform a suitable extraction method (e.g., liquid-liquid extraction or solid-phase microextraction) to isolate the volatile components. Dilute the extract in the same solvent as the standards.

2. GC-MS Instrumentation and Parameters:

-

Gas Chromatograph: Agilent 7890B or equivalent.

-

Mass Spectrometer: Agilent 5977A or equivalent.

-

Column: A non-polar capillary column, such as an HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is recommended.

-

Injector Temperature: 250 °C.

-

Injection Volume: 1 µL in splitless mode.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 60 °C, hold for 2 minutes.

-

Ramp to 180 °C at a rate of 5 °C/min.

-

Ramp to 280 °C at a rate of 20 °C/min, hold for 5 minutes.

-

-

MSD Transfer Line Temperature: 280 °C.

-

Ion Source Temperature: 230 °C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Full scan mode from m/z 40 to 300 for qualitative analysis and identification. For quantitative analysis, Selected Ion Monitoring (SIM) mode can be used, monitoring the characteristic ions (e.g., m/z 109, 73, 69).

3. Data Analysis:

-

Identify this compound in the sample chromatogram by comparing its retention time and mass spectrum with that of a known standard.

-

Confirm the identity by matching the fragmentation pattern with a reference library such as the NIST Mass Spectral Library.

-

For quantitative analysis, construct a calibration curve by plotting the peak area of a characteristic ion against the concentration of the standards. Determine the concentration of this compound in the sample from this calibration curve.

The workflow for this experimental protocol is illustrated below:

References

Infrared (IR) spectroscopy analysis of Dihydrolinalool functional groups

An In-depth Technical Guide to the Infrared (IR) Spectroscopy Analysis of Dihydrolinalool Functional Groups

Introduction

Infrared (IR) spectroscopy is a powerful analytical technique used to identify functional groups within a molecule. By measuring the absorption of infrared radiation by a sample, a spectrum is produced that reveals the vibrational frequencies of its chemical bonds. This guide provides a detailed analysis of the functional groups present in this compound (3,7-dimethyloct-6-en-3-ol) using IR spectroscopy. This compound is a tertiary alcohol and a monoterpenoid, and its structure contains key functional groups that give rise to a characteristic IR spectrum. This document is intended for researchers, scientists, and professionals in drug development seeking to understand and apply IR spectroscopy for the characterization of similar molecules.

Functional Group Analysis of this compound

The primary functional groups in this compound that are identifiable through IR spectroscopy are the hydroxyl group (-OH), aliphatic carbon-hydrogen bonds (sp³ C-H), vinylic carbon-hydrogen bonds (sp² C-H), and the carbon-carbon double bond (C=C).

-

Hydroxyl Group (-OH): The most prominent feature in the IR spectrum of an alcohol is the O-H stretching vibration. Due to intermolecular hydrogen bonding, this absorption appears as a strong and broad band, typically in the 3200-3550 cm⁻¹ range.[1][2][3][4][5] The broadness of this peak is a key indicator of hydrogen bonding. In a very dilute solution with a non-polar solvent, a sharp, weaker peak for the "free" non-hydrogen-bonded O-H stretch may be observed around 3584-3700 cm⁻¹.

-

Carbon-Oxygen (C-O) Bond: The stretching vibration of the C-O bond in alcohols results in a strong absorption band in the fingerprint region, between 1000 and 1260 cm⁻¹. The exact position of this peak can help differentiate between primary, secondary, and tertiary alcohols. For tertiary alcohols like this compound, the C-O stretch is expected to appear in the 1100-1200 cm⁻¹ range.

-

Carbon-Hydrogen (C-H) Bonds: this compound contains both sp³-hybridized (alkane) and sp²-hybridized (alkene) carbon atoms, leading to distinct C-H stretching absorptions.

-

sp³ C-H Stretch: Absorptions from the methyl (-CH₃) and methylene (-CH₂) groups occur in the 2850-3000 cm⁻¹ region. Most organic compounds exhibit these peaks.

-

sp² C-H Stretch: The C-H bond of the alkene functional group gives rise to a stretching vibration at a slightly higher frequency, typically just above 3000 cm⁻¹, in the 3000-3100 cm⁻¹ range.

-

-

Carbon-Carbon Double Bond (C=C): The C=C stretching vibration of the alkene group is found in the 1600-1680 cm⁻¹ region. The intensity of this peak can be variable and is often weak for symmetrically substituted alkenes.

-

C-H Bending Vibrations: In the fingerprint region, C-H bending (scissoring, rocking, and wagging) vibrations also occur. Methyl and methylene bending can be observed between 1350 and 1470 cm⁻¹.

Quantitative Data Summary

The expected IR absorption frequencies for the functional groups in this compound are summarized in the table below.

| Functional Group | Vibration Type | Characteristic Absorption Range (cm⁻¹) | Intensity |

| Hydroxyl (-OH) | O-H Stretch (Hydrogen-Bonded) | 3200 - 3550 | Strong, Broad |

| Hydroxyl (-OH) | O-H Stretch (Free) | 3584 - 3700 | Medium, Sharp |

| Tertiary Alcohol | C-O Stretch | 1100 - 1200 | Strong |

| Alkene (=C-H) | C-H Stretch | 3000 - 3100 | Medium |

| Alkane (-C-H) | C-H Stretch | 2850 - 3000 | Strong |

| Alkene (C=C) | C=C Stretch | 1600 - 1680 | Weak to Medium |

| Alkane (-CH₂, -CH₃) | C-H Bend | 1350 - 1470 | Medium |

Experimental Protocol: Obtaining an IR Spectrum of Liquid this compound

This protocol describes the "neat" sample preparation method using salt plates, a common and straightforward technique for analyzing pure liquid samples.

Materials:

-

FTIR Spectrometer

-

This compound sample

-

Two polished salt plates (e.g., NaCl or KBr)

-

Pasteur pipette

-

Kimwipes

-

Solvent for cleaning (e.g., isopropanol or pentane)

-

Desiccator for storing salt plates

Procedure:

-

Instrument Preparation: Ensure the FTIR spectrometer's sample compartment is clean and unobstructed. Run a background spectrum of the ambient air, which the instrument will automatically subtract from the sample spectrum.

-

Handling Salt Plates: Remove two salt plates from the desiccator. Handle them only by the edges to avoid transferring moisture and oils from your fingers onto the polished faces.

-

Sample Application: Using a clean Pasteur pipette, place one to two drops of the neat this compound sample onto the center of one salt plate.

-

Creating the Sample "Sandwich": Gently place the second salt plate on top of the first, allowing the liquid to spread evenly and form a thin film between the plates. Avoid applying excessive pressure that could damage the plates.

-

Placing the Sample in the Spectrometer: Carefully place the salt plate "sandwich" into the sample holder in the spectrometer's sample compartment.

-

Acquiring the Spectrum: Close the sample compartment and initiate the scan according to the instrument's software instructions. Typically, multiple scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.

-

Data Analysis: Once the scan is complete, the resulting spectrum will be displayed. Use the software tools to label the significant peaks and determine their exact wavenumbers.

-

Cleaning: After analysis, disassemble the salt plates. Clean them immediately by wiping with a Kimwipe dampened with a non-aqueous solvent like isopropanol, followed by a non-polar solvent like pentane to remove all traces of the sample. Return the clean, dry plates to the desiccator for storage.

Visualizations

The logical workflow for the IR spectroscopy analysis of this compound is illustrated below.

Caption: Workflow for IR Spectroscopy Analysis of this compound.

References

An In-depth Technical Guide to the Physicochemical Properties of Dihydrolinalool

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydrolinalool, systematically known as 3,7-dimethyloct-6-en-3-ol, is a monoterpene alcohol recognized for its characteristic floral, citrusy, and woody aroma.[1] A derivative of linalool, it finds extensive application in the fragrance and flavor industries.[2][3] Beyond its olfactory attributes, this compound has garnered interest for its potential antimicrobial, anti-inflammatory, and antioxidant properties, suggesting a broader scope of application in cosmetic and therapeutic formulations.[2][3] This technical guide provides a comprehensive overview of the physicochemical properties of this compound, details standardized experimental protocols for their determination, and presents a logical workflow for its quality control.

Physicochemical Properties

The physicochemical characteristics of this compound are crucial for its application, formulation, and assessment of its environmental fate. A summary of these properties is presented in the table below.

| Property | Value |

| Molecular Formula | C₁₀H₂₀O |

| Molecular Weight | 156.27 g/mol |

| Appearance | Colorless to pale yellow, clear liquid |

| Odor | Floral, citrusy, woody |

| Boiling Point | 191.00 to 203.00 °C at 760 mmHg |

| Melting Point | 5 °C |

| Density | 0.850 to 0.863 g/cm³ at 20-25 °C |

| Refractive Index | 1.4520 to 1.4580 at 20 °C |

| Solubility in Water | 228.1 mg/L at 25 °C (estimated) |

| Solubility in Organic Solvents | Soluble in alcohol |

| Vapor Pressure | 0.019 mmHg at 25 °C (estimated) |

| Flash Point | 80 to 81.11 °C |

| logP (o/w) | 2.977 (estimated) |

| CAS Number | 18479-51-1 |

Experimental Protocols

The determination of the physicochemical properties of this compound can be conducted using standardized methodologies, such as those established by the Organisation for Economic Co-operation and Development (OECD) and the American Society for Testing and Materials (ASTM).

Boiling Point Determination (OECD Guideline 103)

This method determines the temperature at which the vapor pressure of the substance equals atmospheric pressure.

-

Apparatus : A suitable apparatus consists of a boiling flask, a condenser, a thermometer, and a heating source.

-

Procedure : A small volume of this compound is placed in the boiling flask with boiling chips. The apparatus is assembled, and the substance is heated. The temperature is recorded when the substance boils and a steady stream of condensate is observed. The observed boiling point is corrected to standard atmospheric pressure.

Density Determination (OECD Guideline 109 / ASTM D4052)

This protocol outlines the determination of the mass per unit volume of a liquid.

-

Apparatus : A digital density meter, pycnometer, or hydrometer can be used.

-

Procedure (using a digital density meter) : The instrument is calibrated using dry air and a substance of known density (e.g., pure water). A sample of this compound is introduced into the oscillating U-tube of the density meter. The instrument measures the oscillation period, which is a function of the sample's density, and provides a direct density reading. The measurement is performed at a controlled temperature.

Refractive Index Determination (ASTM D1218)

This method measures the extent to which light is refracted when passing through the substance, a property related to its composition.

-

Apparatus : A refractometer (e.g., an Abbé refractometer).

-

Procedure : A drop of this compound is placed on the prism of the refractometer. The instrument is adjusted to bring the dividing line between the light and dark fields into sharp focus at the crosshairs. The refractive index is read directly from the instrument's scale. The temperature of the measurement is critical and should be controlled and recorded.

Water Solubility Determination (OECD Guideline 105 - Flask Method)

This method determines the saturation concentration of a substance in water at a given temperature.

-

Apparatus : A flask, a temperature-controlled shaker or stirrer, and an analytical method for quantifying the concentration of this compound in water (e.g., gas chromatography).

-

Procedure : An excess amount of this compound is added to a known volume of water in a flask. The flask is sealed and agitated at a constant temperature for a sufficient period to reach equilibrium (typically 24-48 hours). After equilibration, the mixture is allowed to stand to separate the phases. A sample of the aqueous phase is carefully removed, filtered or centrifuged to remove any undissolved substance, and then analyzed to determine the concentration of this compound.

Signaling Pathways and Experimental Workflows

Currently, there is limited information available in the public domain detailing specific signaling pathways directly modulated by this compound. Its biological activities, such as potential anti-inflammatory and antioxidant effects, suggest interactions with cellular pathways, but these have not yet been fully elucidated.

In the context of its primary application, a crucial experimental workflow is the quality control of this compound as a fragrance ingredient. The following diagram illustrates a generalized workflow for this process.

Caption: Quality Control Workflow for this compound.

Conclusion

This technical guide provides a detailed summary of the key physicochemical properties of this compound, an important compound in the flavor and fragrance industry with emerging potential in other fields. The standardized experimental protocols outlined offer a basis for the consistent and reliable determination of its properties. While specific signaling pathways remain an area for future research, the presented quality control workflow highlights a critical experimental process for ensuring the quality and consistency of this compound in its industrial applications. This compilation of data and methodologies serves as a valuable resource for researchers, scientists, and drug development professionals working with this versatile monoterpene alcohol.

References

An In-Depth Technical Guide to the Stereoisomers and Enantiomeric Forms of Dihydrolinalool

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydrolinalool, a monoterpenoid alcohol, is a significant chiral compound utilized in the fragrance, flavor, and pharmaceutical industries. Its stereochemistry, specifically the existence of (R)- and (S)-enantiomers, plays a crucial role in its biological and olfactory properties. This technical guide provides a comprehensive overview of the stereoisomers of this compound, detailing their physicochemical properties, synthesis, and separation methodologies. Furthermore, it explores the distinct sensory perceptions and potential biological activities associated with each enantiomer, offering valuable insights for researchers and professionals in drug development and chemical sciences.

Introduction

This compound (3,7-dimethyloct-6-en-3-ol) is a saturated derivative of the naturally occurring terpene alcohol, linalool.[1][2] The presence of a chiral center at the C3 position gives rise to two enantiomeric forms: (R)-(-)-dihydrolinalool and (S)-(+)-dihydrolinalool. It is well-established that enantiomers of a chiral molecule can exhibit markedly different biological activities and sensory profiles due to the stereospecific nature of biological receptors.[3] While enantiomers share identical physical properties such as boiling point and density in a non-chiral environment, they differ in their interaction with plane-polarized light, a property known as optical activity.[4][5] Understanding the unique characteristics of each this compound enantiomer is paramount for applications requiring high stereochemical purity, particularly in the fields of pharmacology and fragrance chemistry.

Physicochemical Properties

The physicochemical properties of racemic this compound are well-documented. However, specific data for the individual enantiomers are less commonly reported. The following tables summarize the available quantitative data for the racemic mixture and provide a template for the properties of the individual enantiomers.

Table 1: Physicochemical Properties of Racemic this compound

| Property | Value | References |

| Molecular Formula | C₁₀H₂₀O | |

| Molecular Weight | 156.27 g/mol | |

| Appearance | Colorless liquid | |

| Boiling Point | 191-193 °C at 760 mmHg | |

| Density | 0.857 to 0.863 g/cm³ at 25 °C | |

| Refractive Index | 1.452 to 1.458 at 20 °C | |

| Flash Point | 81.11 °C | |

| Solubility | Insoluble in water; soluble in alcohol |

Table 2: Properties of (R)- and (S)-Dihydrolinalool (Selected Data)

| Property | (R)-(-)-Dihydrolinalool | (S)-(+)-Dihydrolinalool | References |

| Specific Rotation [α]D | Negative (-) | Positive (+) | |

| Odor Profile | Woody, floral, slightly citrus | Floral, sweet, herbaceous | Inferred from Linalool |

Synthesis and Separation of Enantiomers

The preparation of enantiomerically pure this compound can be achieved through two primary strategies: enantioselective synthesis or resolution of the racemic mixture.

Synthesis of Racemic this compound

A common method for the synthesis of racemic this compound is the catalytic hydrogenation of linalool. This process involves the selective reduction of the vinyl group of linalool while preserving the tertiary alcohol and the trisubstituted double bond.

Objective: To synthesize racemic this compound from linalool via catalytic hydrogenation.

Materials:

-

Linalool (natural, purity ≥95%)

-

Ethanol (95%)

-

Raney Nickel or Palladium on Carbon (Pd/C) catalyst

-

Stainless steel autoclave

-

Hydrogen gas source

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

In a 95 ml stainless steel autoclave, add 10.0 g of linalool, 10 ml of 95% ethanol, and 0.1 g of Raney Nickel catalyst.

-

Seal the autoclave and purge with hydrogen gas three times to remove air.

-

Pressurize the reactor to 2.0 MPa with hydrogen.

-

Place the reactor in an oil bath preheated to 85 °C and stir the reaction mixture.

-

Monitor the reaction by observing the pressure drop. The reaction is considered complete when the pressure remains constant for at least 10 minutes (approximately 4 hours).

-

Cool the reactor to room temperature and carefully vent the excess hydrogen.

-

Filter the reaction mixture to remove the catalyst.

-

Remove the ethanol solvent from the filtrate using a rotary evaporator under reduced pressure.

-

The resulting product is this compound with a purity of approximately 94%.

This protocol is adapted from a patented method and provides a general guideline. Optimization of reaction conditions may be necessary.

Enantioselective Synthesis and Chiral Separation

Achieving high enantiomeric purity requires more sophisticated methods.

Enantioselective synthesis aims to produce a single enantiomer directly. One potential route is the asymmetric hydrogenation of a suitable prochiral precursor using a chiral catalyst. For instance, the iridium-catalyzed asymmetric hydrogenation of homoallylic sulfones has been shown to produce chiral products with high enantioselectivity. While a specific protocol for this compound is not detailed in the available literature, this methodology presents a promising avenue for future research.

The resolution of racemic this compound into its individual enantiomers is commonly performed using chiral chromatography.

Objective: To separate and analyze the enantiomers of this compound.

Instrumentation:

-

Gas Chromatograph (GC) equipped with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

-

Chiral capillary column (e.g., a cyclodextrin-based column such as heptakis(6-O-methyl-2,3-di-O-pentyl)-β-cyclodextrin).

GC Conditions (Example for a related compound, Linalool):

-

Column: HP-Innowax FSC (60 m x 0.25 mm, 0.25 µm film thickness)

-

Carrier Gas: Helium at a flow rate of 1.0 mL/min

-

Oven Temperature Program:

-

Initial temperature: 60 °C, hold for 10 min

-

Ramp 1: 4 °C/min to 220 °C, hold for 10 min

-

Ramp 2: 1 °C/min to 240 °C

-

-

Injector Temperature: 250 °C

-

Detector Temperature (FID): 250 °C

-

Split Ratio: 50:1

This protocol is based on the analysis of linalool enantiomers and may require optimization for the specific separation of this compound enantiomers.

Olfactory Perception and Biological Activity

The stereochemistry of this compound is expected to have a significant impact on its interaction with olfactory and other biological receptors.

Olfactory Profile

While specific odor descriptions for the individual enantiomers of this compound are not widely published, inferences can be drawn from the closely related linalool. (R)-(-)-linalool is often described as more woody and lavender-like, whereas (S)-(+)-linalool possesses a sweeter, more floral and herbaceous aroma. It is plausible that the enantiomers of this compound exhibit similar sensory differentiation, with the (R)-enantiomer having a more pronounced woody and perhaps slightly citrus character, and the (S)-enantiomer presenting a softer, more floral and sweet profile.

Biological Activity

The biological activities of chiral compounds are often enantiomer-specific. For linalool, studies have shown differences in the antimicrobial and anesthetic properties of its enantiomers. For example, (S)-(+)-linalool has demonstrated antibacterial activity against Aeromonas hydrophila, while the (R)-(-)-enantiomer was inactive. Conversely, (R)-(-)-linalool was found to be a more potent anesthetic in fish. These findings underscore the importance of stereochemistry in the biological effects of these compounds and suggest that the enantiomers of this compound may also possess distinct pharmacological profiles, a critical consideration in drug development.

Signaling Pathways and Experimental Workflows

Olfactory Signaling Pathway

The perception of odorants like this compound is initiated by their interaction with Olfactory Receptors (ORs), which are a large family of G-protein coupled receptors (GPCRs) located on the surface of olfactory sensory neurons in the nasal epithelium.

Caption: Generalized olfactory signaling cascade initiated by an odorant binding to a G-protein coupled receptor.

Experimental Workflow for Enantiomer Analysis

The following diagram illustrates a typical workflow for the synthesis, separation, and characterization of this compound enantiomers.

Caption: Workflow for the preparation and analysis of this compound enantiomers.

Conclusion

The stereoisomers of this compound represent a compelling case study in the significance of chirality in chemical and biological systems. While comprehensive data on the individual enantiomers remains somewhat elusive in publicly available literature, the information gathered on the racemic mixture and analogous compounds like linalool provides a strong foundation for further research. The methodologies for synthesis and chiral separation outlined herein offer practical approaches for obtaining enantiomerically pure samples. Future investigations should focus on elucidating the specific quantitative properties and distinct biological activities of (R)- and (S)-dihydrolinalool. Such knowledge will be invaluable for the targeted development of novel pharmaceuticals, advanced fragrance compositions, and innovative flavor profiles, ultimately enabling a more precise and effective application of this versatile monoterpenoid.

References

Dihydrolinalool: A Technical Guide to its Olfactory Properties and Scent Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydrolinalool (IUPAC name: 3,7-Dimethyl-6-octen-3-ol) is a tertiary alcohol of significant interest in the fields of fragrance chemistry, sensory science, and consumer product formulation. Valued for its fresh, clean, and complex floral aroma, it serves as a crucial ingredient in a wide array of applications, from fine perfumery to household products. Its superior chemical stability, particularly in harsh product bases where compounds like linalool might degrade, makes it a versatile and reliable component for achieving persistent and pleasant floralcy.[1]

This technical guide provides an in-depth analysis of the olfactory properties of this compound, supported by quantitative data, detailed experimental methodologies for its sensory evaluation, and a review of the biochemical pathways governing its perception.

Chemical and Physical Properties

A foundational understanding of this compound begins with its basic chemical and physical characteristics, which are summarized below.

| Property | Value |

| IUPAC Name | 3,7-Dimethyl-6-octen-3-ol |

| Synonyms | 1,2-Dihydrolinalool, 3,7-Dimethyl-6-octene-3-ol |

| CAS Number | 18479-51-1 |

| Molecular Formula | C₁₀H₂₀O |

| Molecular Weight | 156.27 g/mol |

| Appearance | Colorless Liquid |

| Purity (Typical) | ≥ 95-97% (by GC) |

Source:[2]

Olfactory Profile and Sensory Data

The scent of this compound is multifaceted, primarily categorized within the Floral odor family.[1] Its profile is prized by perfumers for a fresh and clean character that bridges citrus top notes with floral heart compositions.[1][3]

The detailed olfactory descriptors include:

-

Primary Notes : A dominant fresh, clean floral character reminiscent of lily-of-the-valley (muguet) and bois de rose (rosewood).

-

Secondary Notes : Brightening citrus freshness.

-

Subtle Nuances : Soft woody undertones, with some evaluators noting subtle blueberry and green or "weedy" facets.

Quantitative Olfactory Data

| Parameter | Value / Description | Source |

| Odor Family | Floral, Citrus, Lavender | |

| Odor Strength | Medium (Rated 4/10 on a direct evaluation scale) | |

| Impact in Blend | Restrained (Rated 3/10 for impact within a composition) | |

| Longevity | Lasts approximately 12 hours on a smelling strip. | |

| Odor Detection Threshold | Data not available in cited literature. |

Experimental Protocols for Olfactory Analysis

The characterization of aroma compounds like this compound relies on standardized instrumental and sensory evaluation techniques.

Gas Chromatography-Olfactometry (GC-O)

GC-O is a powerful analytical technique that combines the separation capabilities of gas chromatography with the sensitivity of the human nose as a detector. This method is essential for identifying which specific volatile compounds in a complex mixture are responsible for its aroma.

Methodology:

-

Sample Preparation : The analyte (e.g., a fragrance oil containing this compound) is diluted in an appropriate solvent. For headspace analysis, the volatile compounds are collected from the air above the sample.

-

Injection and Separation : The sample is injected into a gas chromatograph, where compounds are separated based on their boiling points and affinity for the stationary phase of the GC column.

-

Column Effluent Splitting : At the end of the column, the effluent is split. One portion is directed to a conventional chemical detector (such as a Mass Spectrometer, MS, or Flame Ionization Detector, FID) for compound identification and quantification.

-

Olfactometry Port : The other portion of the effluent is mixed with humidified air and directed to a heated sniffing port (olfactory detection port, ODP).

-

Sensory Detection : A trained sensory panelist or "assessor" sniffs the ODP and records the time, intensity, and description of any perceived odors.

-

Data Correlation : The data from the chemical detector (retention time, mass spectrum) is correlated with the sensory data to identify the specific odor-active compounds.

Caption: Experimental workflow for Gas Chromatography-Olfactometry (GC-O) analysis.

Sensory Panel Analysis

Descriptive sensory analysis provides the qualitative and quantitative data on the perceived scent profile. This requires a highly controlled environment and trained panelists.

Methodology:

-

Objective Definition : The goal of the test is clearly defined (e.g., to characterize the scent profile of this compound on a smelling strip over time).

-

Panelist Selection and Training : Panelists are screened for normal olfactory acuity and trained to identify and rate the intensity of various standard aroma chemicals and fragrance notes.

-

Sample Preparation and Presentation : this compound is diluted to a standard concentration (e.g., 10% in a neutral solvent like ethanol) and applied to standardized smelling strips. Samples are coded and presented blindly to panelists to prevent bias.

-

Controlled Environment : Evaluations are conducted in isolated, odor-free sensory booths with controlled temperature and humidity.

-

Evaluation Protocol : Panelists smell the strips at set time intervals (e.g., immediately, after 15 minutes, 1 hour, 4 hours, 12 hours) and rate the intensity of predefined sensory attributes (e.g., floral, citrus, woody, green) on a structured scale (e.g., a 15-point scale). They also provide free-form descriptors.

-

Data Analysis : The quantitative ratings are statistically analyzed (e.g., using ANOVA, PCA) to generate a consensus sensory profile and track the evolution of the scent over time (the "dry-down").

Olfactory Signaling Pathway

The perception of this compound begins with a complex signal transduction cascade in the olfactory epithelium. Like other odorants, it is detected by a large family of G-protein coupled receptors (GPCRs).

Key Steps in Olfactory Transduction:

-

Binding : A this compound molecule binds to a specific Olfactory Receptor (OR) on the cilia of an Olfactory Sensory Neuron (OSN).

-

G-Protein Activation : This binding event activates an associated G-protein, specifically the olfactory-specific G-protein (G-olf).

-

Second Messenger Production : The activated G-olf stimulates the enzyme Adenylyl Cyclase III, which converts ATP into cyclic AMP (cAMP), a second messenger.

-

Ion Channel Opening : cAMP binds to and opens cyclic nucleotide-gated (CNG) ion channels.

-

Depolarization : The opening of CNG channels allows an influx of positive ions (Na⁺ and Ca²⁺) into the neuron, causing the cell membrane to depolarize. This initial change in membrane potential is the receptor potential.

-

Signal Amplification : The influx of Ca²⁺ opens calcium-activated chloride (Cl⁻) channels. Due to a high intracellular chloride concentration in OSNs, chloride ions flow out of the cell, further depolarizing it and amplifying the signal.

-

Action Potential : If the depolarization reaches a certain threshold, it triggers an action potential (an electrical signal) that travels along the neuron's axon.

-

Signal Transmission to the Brain : The axon projects to the olfactory bulb in the brain, where it synapses with other neurons in a structure called a glomerulus. This signal is then relayed to higher cortical areas for conscious perception of the smell.

Caption: Simplified diagram of the olfactory signal transduction pathway.

Conclusion

This compound is a well-characterized aroma chemical with a desirable and complex olfactory profile dominated by fresh floral, lily, and citrus notes. Its stability and moderate, clean character make it an invaluable tool for researchers and formulators. While its qualitative scent profile is thoroughly documented, a publicly available, quantitative odor detection threshold remains an area for future research. The methodologies of GC-O and trained sensory panels are the gold standards for its evaluation, and its perception is governed by the canonical cAMP-mediated olfactory signaling pathway. This guide provides the foundational technical knowledge required for the effective study and application of this important fragrance ingredient.

References

Dihydrolinalool: A Review of Potential Therapeutic Applications

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydrolinalool, a monoterpene alcohol, is a well-regarded fragrance ingredient valued for its fresh, floral, and citrusy aroma. While its structural analog, linalool, has been the subject of extensive research for its therapeutic properties, this compound remains a comparatively under-investigated compound. This technical guide synthesizes the current, albeit limited, scientific information on this compound and explores its potential therapeutic benefits by drawing parallels with the known bioactivities of linalool. This document outlines the standard experimental protocols that would be necessary to elucidate the anti-inflammatory, antioxidant, antimicrobial, and skin-soothing properties of this compound. Furthermore, it details the key signaling pathways, such as NF-κB and MAPK, that are often implicated in the therapeutic effects of similar natural compounds. The objective of this guide is to provide a foundational resource for researchers and drug development professionals interested in investigating the therapeutic potential of this compound.

Introduction

This compound (3,7-Dimethyloct-6-en-3-ol) is a colorless liquid with a pleasant floral scent, contributing to its widespread use in cosmetics, personal care items, and household products.[1][2][3][4] While its primary application has been in the fragrance industry, there is growing interest in the potential pharmacological activities of such naturally derived compounds. The close structural similarity of this compound to linalool, a well-researched monoterpene with established anti-inflammatory, anxiolytic, and sedative properties, suggests that this compound may possess a similar spectrum of biological activities.[5] However, a thorough investigation into the therapeutic potential of this compound is currently lacking in publicly available scientific literature. This guide aims to bridge this knowledge gap by proposing a roadmap for the systematic evaluation of this compound's therapeutic benefits.

Potential Therapeutic Benefits and Proposed Experimental Investigation

Based on the known properties of the structurally similar compound linalool, the following therapeutic areas are proposed for the investigation of this compound.

Anti-inflammatory Activity

Linalool has been shown to possess anti-inflammatory properties by modulating the production of pro-inflammatory cytokines and mediators. It is hypothesized that this compound may exert similar effects.

Experimental Protocols:

-

In Vitro Lipopolysaccharide (LPS)-induced Inflammation Model:

-

Cell Line: RAW 264.7 murine macrophage cell line.

-

Methodology:

-

Culture RAW 264.7 cells to 80% confluency.

-

Pre-treat cells with varying concentrations of this compound for 1-2 hours.

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours.

-

Measure the production of nitric oxide (NO) in the cell culture supernatant using the Griess reagent.

-

Quantify the levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) in the supernatant using Enzyme-Linked Immunosorbent Assay (ELISA) kits.

-

Assess the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) proteins via Western blotting.

-

-

-

In Vivo Carrageenan-Induced Paw Edema Model:

-

Animal Model: Male Wistar rats or Swiss albino mice.

-

Methodology:

-

Administer this compound orally or intraperitoneally at various doses.

-

After 1 hour, inject 1% carrageenan solution into the sub-plantar region of the right hind paw.

-

Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.

-

Calculate the percentage of edema inhibition compared to the control group.

-

-

Antioxidant Activity

The potential of this compound to scavenge free radicals and reduce oxidative stress can be evaluated using several standard in vitro assays.

Experimental Protocols:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:

-

Methodology:

-

Prepare a stock solution of DPPH in methanol.

-

Mix different concentrations of this compound with the DPPH solution.

-

Incubate the mixture in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a spectrophotometer.

-

Calculate the percentage of scavenging activity and determine the IC50 value.

-

-

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay:

-

Methodology:

-

Generate the ABTS radical cation by reacting ABTS stock solution with potassium persulfate.

-

Dilute the ABTS radical solution with ethanol to a specific absorbance at 734 nm.

-

Add various concentrations of this compound to the ABTS radical solution.

-

Measure the absorbance after a set incubation time.

-

Calculate the percentage of inhibition and express the results as Trolox Equivalent Antioxidant Capacity (TEAC).

-

-

-

Ferric Reducing Antioxidant Power (FRAP) Assay:

-

Methodology:

-

Prepare the FRAP reagent by mixing acetate buffer, TPTZ solution, and FeCl3·6H2O solution.

-

Add this compound at different concentrations to the FRAP reagent.

-

Measure the absorbance of the colored product (ferrous-TPTZ complex) at 593 nm.

-

Construct a standard curve using FeSO4·7H2O and express the results as Fe(II) equivalents.

-

-

-

Oxygen Radical Absorbance Capacity (ORAC) Assay:

-

Methodology:

-

This assay measures the ability of an antioxidant to protect a fluorescent probe from oxidative degradation by peroxyl radicals.

-

The decay of fluorescence is monitored over time in the presence and absence of the antioxidant.

-

The ORAC value is calculated from the net area under the fluorescence decay curve and is typically expressed as Trolox equivalents.

-

-

Antimicrobial Activity

This compound's potential to inhibit the growth of various microorganisms can be determined using the following standard methods.

Experimental Protocols:

-

Determination of Minimum Inhibitory Concentration (MIC):

-

Methodology:

-

Use a broth microdilution method in 96-well plates.

-

Prepare a two-fold serial dilution of this compound in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, Sabouraud Dextrose Broth for fungi).

-

Inoculate each well with a standardized microbial suspension.

-

Incubate the plates under appropriate conditions.

-

The MIC is the lowest concentration of this compound that visibly inhibits microbial growth.

-

-

-

Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC):

-

Methodology:

-

Following the MIC determination, subculture aliquots from the wells showing no visible growth onto agar plates.

-

Incubate the plates.

-

The MBC/MFC is the lowest concentration that results in a 99.9% reduction in the initial inoculum.

-

-

Skin Soothing and Anti-irritant Properties

The potential of this compound to alleviate skin irritation and sensitivity can be assessed through various models.

Experimental Protocols:

-

In Vitro Models:

-

Cytotoxicity Assay: Determine the non-cytotoxic concentration range of this compound on human keratinocytes (HaCaT) and fibroblasts (HDF) using the MTT or neutral red uptake assay.

-

Inhibition of Pro-inflammatory Mediators: In cultured skin cells (e.g., HaCaT), induce inflammation with an irritant (e.g., SDS, Phorbol 12-myristate 13-acetate) and measure the inhibitory effect of this compound on the release of inflammatory markers like IL-8 and PGE2.

-

-

Ex Vivo Human Skin Model:

-

Methodology:

-

Use human skin explants maintained in culture.

-

Induce irritation with a chemical irritant or UV radiation.

-

Topically apply a formulation containing this compound.

-

Assess the reduction in redness (colorimetry), and measure the levels of inflammatory mediators in the culture medium.

-

-

-

In Vivo Human Patch Test:

-

Methodology:

-

Conduct a human repeat insult patch test (HRIPT) to assess the sensitization potential of this compound.

-

To evaluate soothing effects, induce a mild irritation on the skin of volunteers (e.g., with sodium lauryl sulfate) and then apply a formulation with this compound.

-

Measure the reduction in erythema (redness) using a chromameter and transepidermal water loss (TEWL) to assess skin barrier function recovery.

-

-

Potential Mechanisms of Action: Signaling Pathways

The therapeutic effects of many natural compounds are mediated through the modulation of key intracellular signaling pathways. While the specific pathways affected by this compound are yet to be determined, the following are plausible targets based on the known mechanisms of similar molecules.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Its inhibition is a key mechanism for many anti-inflammatory drugs.

References

- 1. Methods for Determination of Antimicrobial Activity of Essential Oils In Vitro—A Review [mdpi.com]

- 2. scielo.br [scielo.br]

- 3. globalsciencebooks.info [globalsciencebooks.info]

- 4. scbt.com [scbt.com]

- 5. Natural products targeting the MAPK-signaling pathway in cancer: overview - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Quantitative Analysis of Dihydrolinalool using Gas Chromatography-Mass Spectrometry (GC-MS)

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dihydrolinalool (3,7-Dimethyl-6-octen-3-ol) is a terpene alcohol with the molecular formula C10H20O.[1] It is used as a fragrance ingredient in various consumer products. Accurate and reliable quantification of this compound is essential for quality control in manufacturing, research into essential oil composition, and safety assessments. Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds like this compound.[2][3] Its high sensitivity and selectivity make it the preferred method for analyzing complex matrices.[4]

This application note provides a detailed protocol for the analysis of this compound using GC-MS, including sample preparation, instrument parameters, and data analysis. The method is designed to be robust, precise, and accurate for quantitative purposes.

Experimental Workflow

The overall experimental process for the GC-MS analysis of this compound is outlined below. The workflow begins with sample preparation, followed by instrumental analysis, and concludes with data processing and interpretation.

Caption: Overall workflow from sample preparation to final report generation.

Experimental Protocols

Sample Preparation (Liquid Injection)

This protocol is suitable for samples where this compound is in a liquid matrix or can be extracted into a solvent.

-

Reagents and Materials :

-

This compound analytical standard

-

Internal Standard (IS), e.g., n-Tridecane (C13) or a deuterated analog[5]

-

Solvent: Hexane, Ethyl Acetate, or Dichloromethane (GC grade)

-

Sample vials: 1.5 mL glass autosampler vials

-

Syringe filters: 0.22 µm

-

-

Procedure :

-

Standard Preparation : Prepare a stock solution of this compound (e.g., 1000 µg/mL) in the chosen solvent. Create a series of calibration standards by serial dilution to cover the expected sample concentration range (e.g., 0.1 - 10 µg/mL).

-

Internal Standard Spiking : Spike all calibration standards and samples with the internal standard to a fixed concentration (e.g., 10 µg/mL).

-

Sample Extraction/Dilution :

-

For solid samples, dissolve a known weight in a suitable solvent.

-

For liquid samples, perform a dilution to bring the analyte concentration within the calibration range. A starting concentration of approximately 1 mg/mL before final dilution is often recommended.

-

-

Filtration : Filter the final prepared samples and standards through a 0.22 µm filter to remove any particulates before transferring to an autosampler vial.

-

-

Alternative Preparation Techniques :

-

Static Headspace (HS) : Suitable for analyzing volatile compounds in solid or liquid samples. The sample is heated in a sealed vial, and the vapor (headspace) is injected into the GC.

-

Solid-Phase Microextraction (SPME) : A solvent-free technique where a coated fiber extracts analytes from the sample matrix (either directly immersed or in the headspace). The fiber is then desorbed in the GC inlet.

-